N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32 g/mol . It is also known by its IUPAC name, 5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid . This compound is characterized by the presence of both carboxylic acid and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid typically involves the reaction of 2-aminobenzoic acid with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Similar in structure but lacks the carboxylic acid group.
Anthranilic acid: Contains the carboxylic acid group but lacks the sulfonamide group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is unique due to the presence of both carboxylic acid and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
6421-87-0 |
---|---|
Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c15-8-5-6-12(10(7-8)14(19)20)23(21,22)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |
InChI Key |
OEFUMDVQLFRSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.